4-tert-butyl-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide
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Overview
Description
4-tert-butyl-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a tert-butyl group, a methoxyphenyl group, and a chromen-4-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide typically involves multiple steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and an aluminum chloride catalyst.
Attachment of the Benzamide Moiety: The final step involves the coupling of the chromen-4-one derivative with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.
Reduction: The carbonyl group in the chromen-4-one moiety can be reduced to form a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride.
Major Products
Oxidation: Formation of 4-tert-butyl-N-[2-(4-hydroxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide.
Reduction: Formation of 4-tert-butyl-N-[2-(4-methoxyphenyl)-4-hydroxy-4H-chromen-6-yl]benzamide.
Substitution: Formation of various alkyl or aryl derivatives depending on the substituent introduced.
Scientific Research Applications
4-tert-butyl-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory and oxidative stress pathways.
Pathways Involved: It may modulate the activity of signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and immune response.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-N-(4-nitrophenyl)benzamide
- 4-tert-butyl-N-(2-methoxyphenyl)benzamide
- 4-tert-butyl-N-(4-hydroxyphenyl)benzamide
Uniqueness
4-tert-butyl-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide is unique due to the presence of the chromen-4-one moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-tert-butyl-N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO4/c1-27(2,3)19-9-5-18(6-10-19)26(30)28-20-11-14-24-22(15-20)23(29)16-25(32-24)17-7-12-21(31-4)13-8-17/h5-16H,1-4H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMNTGQMNFVECQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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